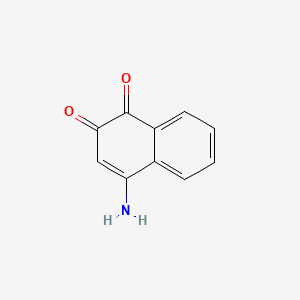

4-Amino-1,2-naphthoquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminonaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGONFFFOEMASIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203035, DTXSID701285628 | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-35-5, 93484-98-1 | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-1,2-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2URY17RR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of 4 Amino 1,2 Naphthoquinone Research Context

Significance within Naphthoquinone Chemistry and Biological Research

4-Amino-1,2-naphthoquinone (B1620441) (4-AQ), a derivative of 1,2-naphthoquinone (B1664529), is a compound of considerable interest due to its versatile biological profile, which includes anticancer, antimicrobial, and neuroprotective effects. The presence of an amino group at the 4-position of the naphthoquinone structure enhances its reactivity and biological activity compared to other naphthoquinones. This structural modification is key to its ability to participate in various chemical reactions and interact with biological targets.

The synthesis of this compound and its derivatives can be achieved through several routes. One common method involves the nucleophilic substitution of β-naphthoquinone-4-sulfonate (β-NQS) with amines. beilstein-journals.org The nature of the amine used—primary or secondary—can influence the reaction's outcome, with secondary amines typically yielding clean, yellow products, while primary amines can produce violet-colored byproducts due to tautomeric equilibria or side reactions. beilstein-journals.org An alternative approach involves the direct amination of 1,2-naphthoquinone; however, this often leads to a spontaneous 1,2 to 1,4 carbonyl transposition, predominantly forming 2-amino-1,4-naphthoquinone derivatives instead. nih.gov More recently, eco-friendly biocatalytic methods using enzymes like CotA-laccase from Bacillus subtilis have been developed for the regioselective synthesis of this compound derivatives under mild aqueous conditions.

The chemical reactivity of this compound is characterized by oxidation, reduction, and substitution reactions. Its quinone moiety can be reduced to the corresponding hydroquinone (B1673460), and substituents can be introduced at the amino group or the naphthoquinone ring, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activities.

From a biological standpoint, this compound has demonstrated notable cytotoxic effects against various cancer cell lines. For instance, it has shown an EC50 value of approximately 3 μM against HepG2 liver cancer cells. The mechanism of its anticancer action is often linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress, leading to apoptosis in cancer cells. Furthermore, the introduction of moieties like thiosemicarbazone or semicarbazone to the 1,2-naphthoquinone ring system, especially with an amino group present, has been shown to enhance cytotoxic activity. nih.govscilit.com Derivatives have exhibited IC₅₀ values in the range of 5.73–17.67 μM against human cancer cell lines. nih.govscilit.com

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, with its mechanism also involving ROS generation. Emerging research also points to its potential as a neuroprotective agent, with evidence of acetylcholinesterase (AChE) inhibition, suggesting its candidacy for Alzheimer's disease therapeutics. vulcanchem.com

Historical Perspectives on Naphthoquinone Derivatives in Medicinal Chemistry

Naphthoquinones are a class of organic compounds that are widely distributed in nature, found in various plants, fungi, and bacteria. bpasjournals.comjst.go.jp Their history in medicinal chemistry is extensive, with natural naphthoquinones like lawsone, juglone, and lapachol (B1674495) being among the first to be investigated for their biological properties. jst.go.jp These compounds and their synthetic derivatives have long been recognized for a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. jst.go.jpmdpi.com

The significance of naphthoquinones in medicine stems from their ability to participate in redox reactions, a property conferred by the quinonoid structure fused to a naphthalene (B1677914) ring. bpasjournals.com This redox activity is central to their biological effects, which often involve the generation of reactive oxygen species (ROS) and interference with cellular processes like electron transport. encyclopedia.pubmdpi.com

Historically, the structural modification of the basic naphthoquinone scaffold has been a key strategy in the development of new therapeutic agents. The introduction of various functional groups, such as hydroxyl, methyl, and amino groups, has been shown to modulate the biological activity of these compounds. encyclopedia.pubmdpi.com For example, amino derivatives of naphthoquinones have been noted as being more bioactive than other derivatives. scielo.br

The development of synthetic methodologies has greatly expanded the diversity of naphthoquinone derivatives available for biological screening. mdpi.com The versatility of the naphthoquinone core allows for the introduction of different substituents, leading to compounds with a broad spectrum of pharmacological applications. mdpi.com This has made naphthoquinones an attractive scaffold for medicinal chemists in the search for new drugs to treat a range of diseases, from infections to cancer. encyclopedia.pubmdpi.com The ongoing research into compounds like this compound is a continuation of this long-standing effort to harness the therapeutic potential of the naphthoquinone chemical class.

Detailed Research Findings on this compound and its Derivatives

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC₅₀/EC₅₀) | Reference(s) |

|---|---|---|---|

| This compound | HepG2 (Liver) | ~3 µM (EC₅₀) | |

| This compound 2-thiosemicarbazone | Hep-G₂, MG-63, MCF-7 | 5.73-17.67 µM (IC₅₀) | nih.govscilit.com |

| This compound-2-semicarbazone | Hep-G₂, MG-63, MCF-7 | 5.73-17.67 µM (IC₅₀) | nih.govscilit.com |

| 4-(3,4,5-trimethoxybenzylideneamino)naphthalene-1,2-dione | Hep-G2, MG-63, MCF-7 | 5.91–9.98 µM (IC₅₀) | researchgate.netepa.gov |

Table 2: Antimicrobial and Other Biological Activities of this compound

| Activity | Target Organism/Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 8 µg/mL. | vulcanchem.com |

Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Routes

The traditional synthesis of 4-amino-1,2-naphthoquinone (B1620441) and its derivatives is primarily achieved through nucleophilic substitution and direct amination reactions. These methods, while established, present significant challenges regarding selectivity and product stability.

A principal route for synthesizing this compound derivatives involves the nucleophilic substitution of sodium 1,2-naphthoquinone-4-sulfonate (β-NQS). beilstein-journals.org This commercially available reagent is highly valued for its ability to react with primary and secondary amines to form colored products, making it useful in both organic synthesis and analytical chemistry for determining pharmaceutical amines. beilstein-journals.orgnih.gov

The sulfonate group at the C4 position is an effective leaving group, readily displaced by nitrogen nucleophiles. d-nb.info The reaction of β-NQS with aliphatic or aromatic amines leads to the formation of this compound derivatives. beilstein-journals.orgd-nb.info For instance, the reaction with aniline (B41778) yields the corresponding phenylamino (B1219803) derivative with a high yield of 90%. beilstein-journals.org Similarly, reactions with other nucleophiles like azide (B81097) ions can produce 4-azido-1,2-naphthoquinone. beilstein-journals.orgd-nb.info

The nature of the amine reactant significantly influences the reaction's outcome. Reactions between β-NQS and secondary aliphatic amines cleanly yield yellow-colored this compound products. beilstein-journals.orgd-nb.info

However, the reaction with primary amines is more complex. While it does produce 4-amino-1,2-naphthoquinones, these products are often violet. beilstein-journals.orgd-nb.info This color is attributed to the formation of byproducts resulting from a tautomeric equilibrium. beilstein-journals.orgd-nb.info Specifically, the initial product, 4-arylamino-1,2-naphthoquinone, can exist in equilibrium with its tautomer, 2-hydroxy-1,4-naphthoquinone-4-arylimine. d-nb.info The position of this equilibrium is sensitive to pH; the 1,2-naphthoquinone (B1664529) form is generally more stable, except under highly acidic conditions. d-nb.info

Direct amination of 1,2-naphthoquinone with primary amines has also been explored. vulcanchem.com However, this approach is complicated by the inherent instability of the 1,2-quinone system.

A significant challenge in the synthesis of 4-amino-1,2-naphthoquinones via direct amination of 1,2-naphthoquinone is the spontaneous rearrangement of the product. The reaction of 1,2-naphthoquinone with primary amines predominantly yields 2-amino-1,4-naphthoquinone derivatives. researchgate.netbeilstein-journals.orgnih.gov This occurs through a phenomenon known as 1,2 to 1,4 carbonyl transposition. researchgate.netbeilstein-journals.orgnih.gov

The initial nucleophilic attack by the amine may occur at the C4 position, but the resulting this compound intermediate is often unstable. It rapidly rearranges to the more thermodynamically stable 1,4-quinone isomer. For example, reacting 1,2-naphthoquinone with amines like 4-methoxyaniline or n-butylamine results in the formation of the corresponding 2-amino-1,4-naphthoquinone derivatives, not the 4-amino-1,2- isomers. researchgate.netbeilstein-journals.org This inherent reactivity makes the regioselective synthesis of 4-amino-1,2-naphthoquinones by this method a formidable challenge.

Table 1: Outcome of Direct Amination of 1,2-Naphthoquinone with Primary Amines This interactive table summarizes the products formed from the reaction of 1,2-naphthoquinone with various primary amines, highlighting the regioselectivity challenge.

| Amine | Product Structure | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyaniline | 2-(4-Methoxyanilino)-1,4-naphthoquinone | 1,4-Quinone | 78 | |

| n-Butylamine | 2-(n-Butylamino)-1,4-naphthoquinone | 1,4-Quinone | 65 |

Biocatalytic Synthesis Strategies

To overcome the limitations of traditional chemical synthesis, particularly the lack of regioselectivity, biocatalytic methods have been developed. These strategies offer a greener and more precise alternative.

A notable biocatalytic approach employs the CotA-laccase enzyme from Bacillus subtilis for the one-pot synthesis of 4-arylamino-1,2-naphthoquinones. researchgate.netibict.br This innovative method starts with 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA). The CotA-laccase enzyme oxidizes AHNSA to generate the 1,2-naphthoquinone nucleus in situ.

This reactive intermediate then undergoes a cross-coupling reaction with various aromatic amines present in the reaction mixture. The entire process is conducted under mild, aqueous conditions (pH 5.0, 30°C), demonstrating high regioselectivity for the desired this compound derivatives. Electrochemical analyses have shown that CotA-laccase has a preferential activity for AHNSA, which is key to the success of this clean reaction pathway.

The biocatalytic synthesis using CotA-laccase represents a significant advancement in green chemistry. researchgate.net It avoids the use of harsh reagents and toxic organic solvents typical of conventional methods. The high substrate specificity of the enzyme ensures that the reaction is highly regioselective, cleanly producing the this compound isomer without the problematic 1,2 to 1,4 carbonyl transposition seen in chemical methods.

Recent research has also explored other sustainable approaches, such as using a carbohydrate-derived eutectogel medium for a photochemical, LED-light-induced regioselective synthesis of 4-arylamino-1,2-naphthoquinones. rsc.orgrsc.org These modern methodologies provide efficient and environmentally benign routes to these valuable compounds, overcoming the persistent challenges of isomer formation. rsc.org

Table 2: Comparison of Synthesis Methodologies for this compound Derivatives This interactive table compares traditional chemical methods with modern biocatalytic strategies for the synthesis of this compound derivatives.

| Method | Conditions | Regioselectivity | Yield | Green Metrics | Reference |

|---|---|---|---|---|---|

| Chemical Synthesis | |||||

| Nucleophilic Substitution of β-NQS | Varies, often requires base or catalyst | Good for C4 substitution | Moderate to High | Use of organic solvents, potential byproducts | d-nb.info |

| Direct Amination of 1,2-Naphthoquinone | Reflux in organic solvents | Poor (favors 1,4-isomer) | Moderate | Harsh conditions, poor selectivity | researchgate.netbeilstein-journals.org |

| Biocatalytic Synthesis | |||||

| CotA-Laccase One-Pot Reaction | Aqueous buffer, pH 5.0, 30°C | Excellent (1,2-isomer) | Good to Excellent (≥65%) | Eco-friendly, no toxic solvents, mild conditions | researchgate.netresearchgate.net |

| Photochemical in Eutectogel | LED light, reusable gel medium | Excellent (1,2-isomer) | Good (62-93%) | Sustainable, reusable medium | rsc.orgrsc.org |

Modern Synthetic Advancements

Recent progress in synthetic chemistry has led to the development of more efficient and environmentally benign methods for the synthesis and modification of this compound and its analogs. These advanced techniques offer significant advantages over traditional methods, including reduced reaction times, increased yields, and greater selectivity.

Mechanochemistry Approaches for C-C Bond Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free alternative for organic synthesis. beilstein-journals.org A notable application is the metal-free synthesis of 4-arylamino-1,2-naphthoquinones through a C-C bond formation at the C-4 position of sodium 1,2-naphthoquinone-4-sulfonate. researchgate.netscienceopen.com This method involves reacting the naphthoquinone precursor with various N,N'-dialkylanilines, yielding 4-(4-(dialkylamino)phenyl)naphthalene-1,2-dione derivatives in moderate to good yields. researchgate.net This approach is significant as it avoids the use of transition metal catalysts and organic solvents, aligning with the principles of green chemistry. beilstein-journals.orgresearchgate.net Computational studies have suggested that the formation of π-π interactions between the anilines and the naphthoquinone ring system plays a role in the reaction mechanism. researchgate.net This technique has also been reported as a building block for creating imidazo[4,5-a]naphthalene derivatives and 6'-arylamino spirooxazines. researchgate.net

Microwave-Assisted Protocols for Derivatization

Microwave-assisted synthesis has become a valuable tool for accelerating the derivatization of naphthoquinones. nih.govsemanticscholar.org This technique has been successfully employed for the synthesis of amino acid-1,4-naphthoquinone derivatives, demonstrating significantly reduced reaction times and improved yields compared to conventional heating methods. karger.comnih.govmdpi.com For instance, the synthesis of various 2-substituted-1,4-naphthoquinone and 4-substituted-1,2-naphthoquinone derivatives has been optimized using microwave irradiation, providing a more sustainable synthetic route. nih.govsemanticscholar.org The reaction of 1,4-naphthoquinone (B94277) with amino acids under microwave irradiation, often in the presence of a base, leads to the formation of the corresponding amino-naphthoquinone derivatives with yields ranging from 79% to 91%. nih.govmdpi.com This method's efficiency is influenced by factors such as the stoichiometry of reactants and the pH of the reaction medium. mdpi.com

Ultrasonic Irradiation Techniques for Reaction Kinetics Enhancement

Ultrasonic irradiation is another non-conventional energy source that has been shown to enhance reaction kinetics in the synthesis of naphthoquinone derivatives. The application of ultrasound accelerates mass transfer and can significantly shorten reaction times. researchgate.net For example, the synthesis of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones saw reaction times reduced from hours to just 30 minutes, with yields remaining above 80%. Similarly, the conjugate addition of amines to 1,4-naphthoquinone to produce 2-amino-1,4-naphthoquinones is efficiently catalyzed by molecular iodine under ultrasonic irradiation, resulting in moderate to excellent yields. researchgate.net This method has also been successfully applied to the synthesis of novel aminocarbohydrate-substituted naphthoquinones under mild conditions. scielo.br

Derivatization Strategies for Structural Modification

The functionalization of the 4-amino group in this compound is a key strategy for creating a diverse library of derivatives with modified properties.

Schiff Base Formation

The condensation of the primary amino group of this compound with various aldehydes leads to the formation of Schiff bases, which are compounds containing an imine or azomethine group. erpublications.comsci-hub.sersc.org This reaction is a straightforward and versatile method for introducing a wide range of substituents onto the naphthoquinone core. sci-hub.seaminer.orgepa.gov For instance, a series of Schiff bases have been synthesized by reacting this compound with substituted benzaldehydes. erpublications.comsci-hub.se The electronic properties of the substituents on the phenyl ring of the Schiff bases have been shown to influence their chemical characteristics. aminer.orgepa.gov For example, the presence of electron-donating groups tends to enhance certain activities, while electron-withdrawing groups may diminish them. aminer.orgepa.gov

Thiosemicarbazone and Semicarbazone Moiety Incorporation

Further derivatization of the 1,2-naphthoquinone core can be achieved by incorporating thiosemicarbazone and semicarbazone moieties. These functional groups are typically introduced by reacting the carbonyl group at the C-2 position of 1,2-naphthoquinone or its derivatives with thiosemicarbazide (B42300) or semicarbazide (B1199961), respectively. nih.govjst.go.jp The synthesis of compounds such as this compound 2-thiosemicarbazone and this compound-2-semicarbazone has been reported. nih.gov These modifications have been shown to significantly influence the biological properties of the parent compound. nih.govrroij.comrroij.com For example, a series of 4-arylideneamino/cycloalkylidineamino-1,2-naphthoquinone thiosemicarbazones were synthesized and characterized, with some derivatives showing notable cytotoxic activity. tandfonline.com Specifically, compounds like 4-(3,4,5-trimethoxybenzylidene amino) 1,2-naphthoquinone-2-thiosemicarbazone and 4-(4-hydroxy-3-methoxy benzylideneamino) 1,2-naphthoquinone-2-thiosemicarbazone have been identified as potent cytotoxic agents. tandfonline.com

Amide Derivatives Synthesis

The synthesis of amide derivatives of this compound has been explored as a means to generate novel compounds with potential biological applications. A primary synthetic route involves the condensation of this compound with various acyl chlorides. This reaction is typically carried out in a suitable solvent, such as methanol, to yield the corresponding N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)alkylamide or arylamide derivatives. researchgate.net

The general scheme for this synthesis begins with the preparation of the starting material, this compound. This can be achieved by refluxing a solution of 1,2-naphthoquinone in glacial acetic acid with an aqueous solution of sodium azide. researchgate.net The subsequent acylation of the amino group is then performed by reacting it with a specific acyl chloride. researchgate.net The resulting amide derivatives are typically purified and characterized using spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR), along with elemental analysis to confirm their structures. researchgate.net

A range of amide derivatives has been synthesized using this methodology, demonstrating its versatility. The reaction accommodates both aliphatic and aromatic acyl chlorides, leading to a diverse set of products. While this direct coupling is a common approach, challenges such as the low reactivity of the vinylogous amide nitrogen in the aminonaphthoquinone can sometimes lead to low yields. nih.gov An alternative, albeit more indirect, multi-step protocol involves the reduction of the aminonaphthoquinone to the corresponding aminohydroquinone, followed by amide coupling and subsequent oxidation back to the amidoquinone. nih.gov

The table below lists some of the amide derivatives of this compound that have been synthesized.

Table 1: Examples of Synthesized Amide Derivatives of this compound

| Compound Name | Acyl Chloride Used | Reference |

|---|---|---|

| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)butyramide | Butyryl chloride | researchgate.net |

| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)-3-methylbutanamide | 3-Methylbutanoyl chloride | researchgate.net |

| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide | Hexanoyl chloride | researchgate.net |

| 4-Acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide | 4-Acetamidobenzoyl chloride | researchgate.net |

| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide | Benzoyl chloride | researchgate.net |

Transition Metal Complexation of Ligands Derived from this compound

The chemical framework of this compound serves as a versatile platform for the synthesis of ligands capable of coordinating with transition metals. These ligands are often Schiff bases or other derivatives where the amino group has been modified to create multidentate coordination sites. The resulting metal complexes have been a subject of interest due to their diverse structural and electronic properties.

A significant area of investigation involves the synthesis of ligands through the condensation of this compound with molecules like semicarbazide and thiosemicarbazide. This reaction yields this compound-2-semicarbazone and this compound-2-thiosemicarbazone. hilarispublisher.com These molecules can act as tridentate ligands, coordinating with metal ions through the nitrogen and sulfur (in the case of thiosemicarbazone) or oxygen (in the case of semicarbazone) atoms. hilarispublisher.com

A series of transition metal complexes involving Co(II), Ni(II), and Cu(II) have been synthesized using these ligands. hilarispublisher.com The structural elucidation of these complexes is typically achieved through a combination of spectroscopic methods (UV-Vis, IR, ¹H NMR, ¹³C NMR, mass spectrometry, ESR) and magnetic susceptibility measurements, as well as elemental analysis. hilarispublisher.com Studies have shown that the stoichiometry of these complexes can vary; for instance, Co(II) and Ni(II) have been found to form complexes with a 1:2 metal-to-ligand ratio, while Cu(II) complexes often exhibit a 1:1 stoichiometry. hilarispublisher.com

Another class of ligands derived from this compound are Schiff bases formed by its reaction with various substituted benzaldehydes. erpublications.comsci-hub.se These Schiff base ligands can then be used to synthesize a variety of transition metal complexes. The imine (C=N) linkage in the Schiff base provides a key coordination site. erpublications.comsci-hub.se

The table below summarizes some of the transition metal complexes that have been synthesized from ligands derived from this compound.

Table 2: Examples of Transition Metal Complexes Derived from this compound Ligands

| Ligand | Metal Ion | Resulting Complex Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| This compound-2-thiosemicarbazone | Co(II) | 1:2 | hilarispublisher.com |

| This compound-2-thiosemicarbazone | Ni(II) | 1:2 | hilarispublisher.com |

| This compound-2-thiosemicarbazone | Cu(II) | 1:1 | hilarispublisher.com |

| This compound-2-semicarbazone | Co(II) | 1:2 | hilarispublisher.com |

| This compound-2-semicarbazone | Ni(II) | 1:2 | hilarispublisher.com |

| This compound-2-semicarbazone | Cu(II) | 1:1 | hilarispublisher.com |

| 4-(3,4,5-trimethoxybenzylideneamino)naphthalene-1,2-dione | Not specified | Not specified | sci-hub.se |

| 4-(4-hydroxy-3-methoxybenzylidene amino)naphthalene-1,2-dione | Not specified | Not specified | sci-hub.se |

Chemical Reactivity and Tautomerism Studies

Redox Cycling Mechanisms and Quinone-Hydroquinone Interconversion in Biological Systems

The reactivity of 4-amino-1,2-naphthoquinone (B1620441) is significantly influenced by the presence of the quinone moiety, which enables its participation in redox reactions and electron transfer processes. cymitquimica.com Like other naphthoquinones, it can undergo redox cycling, a process involving the interconversion between its oxidized quinone form and a reduced hydroquinone (B1673460) form. nih.govbeilstein-journals.org This reversible oxidation-reduction is a key feature of quinone derivatives and is fundamental to many of their biological activities. mdpi.comlibretexts.org

In biological systems, this interconversion can be enzyme-mediated. For instance, enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) can reduce the quinone to a hydroquinone. unav.edu This reduction can also be achieved chemically using agents like sodium borohydride. The resulting hydroquinone can then be re-oxidized back to the quinone, a process that can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions. nih.govbeilstein-journals.org This ability to act as a redox mediator has been observed in microbial degradation pathways, where this compound enhances the reduction of azo dyes under anaerobic conditions. asm.org

The redox potential of the quinone is a critical factor in these processes. The reduction potentials of this compound and its derivatives have been estimated, indicating their capacity to act as redox mediators under physiological conditions. asm.org The continuous cycle of reduction and oxidation not only contributes to its biological effects but also allows it to influence various cellular processes, including electron transport and enzyme activity. mdpi.combeilstein-journals.org

Amino-Imino Tautomerism in Solution

This compound exists in a tautomeric equilibrium between the this compound form (the aminequinone form) and the 2-hydroxy-1,4-naphthoquinone-4-imine form (the hydroxylquinoneimine form). d-nb.info This tautomerism is a significant aspect of its chemistry, influencing its reactivity and spectroscopic properties. researchgate.net The equilibrium between these two forms is dynamic and can be influenced by various environmental factors.

Influence of Solvent Polarity and pH on Tautomeric Equilibria

The position of the tautomeric equilibrium of this compound and its derivatives is highly sensitive to both solvent polarity and pH. d-nb.info

Solvent Polarity: In neutral, nonpolar solvents, the this compound (aminequinone) form is generally the predominant tautomer. researchgate.netresearchgate.net However, in more polar solvents like water, the equilibrium can shift. Computational studies have shown that while the hydroxylquinoneimine form may be more stable in the gas phase, the aminequinone form becomes more stable in aqueous solutions. researchgate.net

pH: The pH of the solution plays a crucial role in determining which tautomer prevails. In neutral and weakly acidic or alkaline solutions, the this compound form is the most stable. d-nb.inforesearchgate.net Under conditions of extreme acidity, the equilibrium can shift towards the 2-hydroxy-1,4-naphthoquinone-4-imine form. beilstein-journals.orgd-nb.info Conversely, in weakly basic solvents or in an aqueous solution of sodium hydroxide, the equilibrium favors the hydroxylquinoneimine form, which can exist as an anion. researchgate.netresearchgate.net This pH-dependent behavior allows for the use of acid-base extraction techniques to isolate the different tautomeric forms. udhtu.edu.ua

The table below summarizes the influence of solvent and pH on the tautomeric equilibrium.

| Condition | Predominant Tautomer |

| Neutral Solvents (e.g., DMSO-d6, pyridine-d5) | This compound (Aminequinone) researchgate.netresearchgate.net |

| Polar Solvents (e.g., Water) | This compound (Aminequinone) researchgate.net |

| Weakly Acidic or Alkaline Solutions | This compound (Aminequinone) d-nb.inforesearchgate.net |

| Strongly Acidic Solutions | 2-Hydroxy-1,4-naphthoquinone-4-imine (Hydroxylquinoneimine) beilstein-journals.orgd-nb.info |

| Weakly Basic Solvents / Aqueous NaOH | 2-Hydroxy-1,4-naphthoquinone-4-imine (Hydroxylquinoneimine) / Anion of Hydroxylquinoneimine researchgate.netresearchgate.net |

Spectroscopic and Computational Elucidation of Tautomeric Forms (e.g., 13C NMR, Electronic Spectra)

Spectroscopic techniques and computational methods have been instrumental in elucidating the tautomeric forms of this compound and its derivatives.

¹³C NMR Spectroscopy: ¹³C NMR chemical shifts have been used to identify the predominant tautomer in different solvents. Studies in neutral solvents like DMSO-d₆ and pyridine-d₅ indicated that the 1,2-dioxo-4-amino-naphthalene (aminequinone) form is the major species. In contrast, in a D₂O solution of NaOD (a basic medium), the spectra were consistent with the 1-oxo-2-hydroxy-4-imino-naphthalene (hydroxylquinoneimine) form, specifically its anion. researchgate.netresearchgate.net However, interpreting these spectra can sometimes be challenging due to the presence of multiple overlapping peaks when both tautomers are present in solution. nih.gov

Electronic Spectra (UV-Visible Spectroscopy): UV-visible absorption spectroscopy has also been employed to study the tautomerism. The electronic spectrum of 4-anilino-1,2-naphthoquinone in a strongly acidic ethanol (B145695) solution was indicative of the aminequinone form. researchgate.net The difference in the electronic spectra measured in ethanol versus pyridine (B92270) provided further evidence that the aminequinone form is the predominant tautomer in neutral solvents. researchgate.net

Computational Studies: Computational methods, including semi-empirical (AM1 and PM3) and Density Functional Theory (DFT) calculations, have been used to model the tautomeric equilibrium. These calculations have supported experimental findings, showing that the hydroxylquinoneimine form is more stable in the gas phase, while the aminequinone form is favored in water. researchgate.net These theoretical studies also help in understanding the influence of substituents on the relative energies and stabilities of the tautomers. researchgate.net

The table below presents illustrative ¹³C NMR data for related naphthoquinone derivatives, which helps in understanding the spectral characteristics of the different tautomeric forms.

| Compound/Derivative Feature | Carbonyl Carbon (C=O) Chemical Shifts (δ, ppm) | Reference |

| 1,4-Naphthoquinone (B94277) Derivative | 183.7 and 183.6 | acs.org |

| 1,4-Naphthoquinone Derivative | 186.0 and 183.6 | acs.org |

| 1,4-Naphthoquinone Derivative | 177.2 and 176.3 | acs.org |

Nucleophilic Addition Reactions

The electrophilic nature of the quinone ring in this compound makes it susceptible to nucleophilic addition reactions. ajchem-a.com These reactions are a key aspect of its chemical reactivity, allowing for the synthesis of a wide range of derivatives.

One of the common reactions is the substitution of a group at the 4-position. For example, 4-amino-1,2-naphthoquinones can be synthesized via the nucleophilic substitution of sodium 1,2-naphthoquinone-4-sulfonate with amines. beilstein-journals.org The reaction of 1,2-naphthoquinone (B1664529) with primary amines can lead to the formation of this compound derivatives. nih.gov The reaction pathway can involve the initial attack of the amine at the C4 position of the naphthoquinone ring. nih.gov

Furthermore, the structure of this compound allows for reactions with various nucleophiles. For instance, it can react with other nitrogen-containing nucleophiles like azide (B81097) ions. beilstein-journals.org The presence of the amino group also allows for further modifications, enhancing its synthetic versatility. cymitquimica.com

Electrophilic Character and Potential for Covalent Bond Formation with Biological Macromolecules

The electrophilic character of the quinone moiety in this compound is a defining feature of its reactivity, particularly in biological contexts. mdpi.comajchem-a.com This electrophilicity allows it to form covalent bonds with nucleophilic groups present in biological macromolecules such as proteins and DNA. redalyc.org

This covalent modification of biomolecules is a proposed mechanism for the biological activity of many quinones. redalyc.org For example, 1,2-naphthoquinone, a related compound, is known to be electrophilic and forms covalent bonds with protein thiols. ebi.ac.uk The formation of these adducts can alter the structure and function of the target macromolecules. unav.edu In the case of proteins, nucleophilic amino acid residues like cysteine can be targets for covalent modification. ebi.ac.uk This potential for covalent bond formation is a key factor in the various biological effects attributed to naphthoquinones. wikipedia.org

The reactivity of this compound towards biomolecules is also linked to its redox properties. The enzymatic reduction of the quinone to a hydroquinone can influence its ability to act as an alkylating agent. unav.edu This interplay between redox cycling and covalent bond formation contributes to the complex biological profile of this compound.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Anticancer Research Avenues

The primary focus of research into 4-Amino-1,2-naphthoquinone (B1620441) has been its potential as an anticancer agent. Investigations have explored its ability to induce cell death in malignant cells, its impact on cellular processes, and its effectiveness against specific cancer cell lines.

Induction of Apoptosis and Programmed Cell Death in Cancer Cells

A significant body of evidence suggests that this compound and its derivatives can trigger apoptosis, a form of programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells without inducing an inflammatory response. Studies have shown that the compound can initiate apoptosis through various cellular pathways. mdpi.com For instance, some naphthoquinone derivatives have been observed to cause the cleavage of PARP, a key indicator of apoptosis, and modulate the expression of proteins involved in the apoptotic process, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). oncotarget.com

Reactive Oxygen Species (ROS) Generation as a Key Mechanism

A central mechanism underlying the anticancer activity of this compound is its ability to generate reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress, leading to cellular damage and subsequent cell death. mdpi.com The quinone structure of the compound allows it to participate in redox cycling, a process that produces superoxide (B77818) radicals and other ROS. mdpi.comspandidos-publications.com This increase in intracellular ROS can disrupt normal cellular function, damage DNA, and activate signaling pathways that lead to apoptosis. spandidos-publications.comunav.edu The pro-oxidant activity of naphthoquinone derivatives is thought to be enhanced by certain chemical modifications, such as the presence of a hydroxyl group on the aromatic ring. ufc.br

Interference with Cellular Metabolic Pathways

Beyond inducing oxidative stress, this compound has been implicated in the interference of critical cellular metabolic pathways. The generation of ROS can disrupt the electron transport chain in bacteria, a mechanism that may also be relevant in cancer cells. Furthermore, docking studies have suggested that derivatives of this compound can interact with and inhibit enzymes crucial for cancer cell survival, such as topoisomerase-II. epa.govnih.gov This enzyme is vital for DNA replication and repair, and its inhibition can lead to DNA damage and cell death.

In Vitro Cytotoxicity Evaluation in Specific Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which measure the concentration of a substance needed to inhibit a biological process by half, have been determined in various studies.

For instance, this compound has an EC50 value of approximately 3 µM in the HepG2 liver cancer cell line. mdpi.com Schiff base derivatives of the compound have also shown significant cytotoxicity, with IC50 values ranging from 5.91 to 9.98 µM against HepG2, MG-63 (osteosarcoma), and MCF-7 (breast cancer) cells. epa.govaminer.orgresearchgate.net Other derivatives have exhibited potent activity against leukemia (HL-60), melanoma (MDA-MB-435), colon cancer (HCT-116), and central nervous system cancer (SF-295) cell lines. beilstein-journals.org

Interactive Table: Cytotoxicity of this compound and its Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50/EC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | HepG2 | Liver Cancer | ~3 (EC50) | mdpi.com |

| This compound | A549 | Lung Carcinoma | 7.1 (EC50) | vulcanchem.com |

| This compound | MCF-7 | Breast Cancer | 5.4 (EC50) | vulcanchem.com |

| 4-(3,4,5-trimethoxybenzylideneamino)naphthalene-1,2-dione (S10) | HepG2, MG-63, MCF-7 | Liver, Bone, Breast | 5.91 - 9.98 | epa.govresearchgate.net |

| 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione (S13) | HepG2, MG-63, MCF-7 | Liver, Bone, Breast | 5.91 - 9.98 | epa.govresearchgate.net |

| This compound derivatives | HL-60 | Leukemia | Varies | beilstein-journals.org |

| This compound derivatives | MDA-MB-435 | Melanoma | Varies | beilstein-journals.org |

| This compound derivatives | HCT-116 | Colon Cancer | Varies | beilstein-journals.org |

| This compound derivatives | SF-295 | CNS Cancer | Varies | beilstein-journals.org |

| This compound 2-thiosemicarbazone | HepG2, MG-63, MCF-7 | Liver, Bone, Breast | 5.73 - 17.67 | nih.gov |

| This compound-2-semicarbazone | HepG2, MG-63, MCF-7 | Liver, Bone, Breast | 5.73 - 17.67 | nih.gov |

| 4-(3, 4, 5-trimethoxybenzylidene amino) 1, 2-naphthoquinone-2-thiosemicarbazone (TS10) | Hep-G2, MG-63, MCF-7 | Liver, Bone, Breast | 3.5 - 6.4 | tandfonline.com |

| 4-(4-hydroxy-3-methoxy benzylideneamino) 1, 2-naphthoquinone-2-thiosemicarbazone (TS13) | Hep-G2, MG-63, MCF-7 | Liver, Bone, Breast | 3.5 - 6.4 | tandfonline.com |

Autophagy Modulation in Cancer Cells

In addition to apoptosis, some naphthoquinone derivatives have been found to induce autophagy in cancer cells. oncotarget.com Autophagy is a cellular process involving the degradation of a cell's own components. While it can be a survival mechanism for cells under stress, it can also lead to a form of programmed cell death known as autophagic cell death. Studies have shown that certain naphthoquinones can upregulate proteins involved in autophagy, such as Beclin-1 and LC3. oncotarget.com

Antimicrobial Research Focus

The biological activity of this compound extends to the antimicrobial field. Research has indicated its potential to combat various microorganisms. The primary mechanism of its antimicrobial action is believed to be the generation of ROS, which can cause significant damage to microbial cells. Structure-activity relationship studies have demonstrated that the amino group at the 4-position of the naphthoquinone structure enhances its antimicrobial properties, possibly by increasing the permeability of bacterial membranes and disrupting their electron transport chains. vulcanchem.com Derivatives of naphthoquinones have shown activity against both Gram-positive and Gram-negative bacteria.

Mechanisms Against Microbial Cells (e.g., ROS generation, cellular damage)

The primary mechanism by which this compound and related naphthoquinones exert their antimicrobial effects is through the induction of oxidative stress. nih.gov These compounds can participate in redox cycling, a process that generates reactive oxygen species (ROS) within the microbial cell. unav.edu This process involves the acceptance of one or two electrons by the quinone moiety to form highly reactive intermediates like semiquinone and hydroquinone (B1673460). unav.edu These intermediates react with molecular oxygen to produce superoxide anions and other ROS. unav.edu The resulting surge in intracellular ROS levels leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in microbial cell death, often through an apoptotic-like pathway. nih.govunav.edu

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of naphthoquinone, including the 4-amino substituted variant, have demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria. vulcanchem.com The presence of the amino group at the C4 position is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells and disruption of critical processes like the electron transport chain. vulcanchem.com

Studies have quantified this activity using the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth. For instance, Schiff bases derived from this compound have been tested against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis (Gram-positive), and Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa (Gram-negative). researchgate.net Similarly, amino acid derivatives of the related 1,4-naphthoquinone (B94277) have shown potent activity, with some compounds exhibiting MIC values as low as 3.9 μg/mL against S. aureus. karger.comnih.gov

Below is a table summarizing the reported MIC values for this compound and its close analogues against various bacterial strains.

| Compound Family | Bacterial Strain | Type | MIC (μg/mL) |

| This compound | Staphylococcus aureus | Gram-Positive | 8 |

| This compound | Escherichia coli | Gram-Negative | 16 |

| This compound | Pseudomonas aeruginosa | Gram-Negative | 32 |

| Amino acid 1,4-naphthoquinone derivative (Compound 6) | Staphylococcus aureus | Gram-Positive | 3.9 |

| Amino acid 1,4-naphthoquinone derivative (Compound 14) | Escherichia coli (clinical isolate) | Gram-Negative | 24.7 |

| Amino acid 1,4-naphthoquinone derivative (Compound 7) | Staphylococcus aureus (clinical isolate) | Gram-Positive | 49.7 |

This table is for illustrative purposes, compiling data from studies on this compound and closely related amino-naphthoquinone derivatives to show the general range of efficacy. karger.comnih.gov

Antifungal Properties

In addition to its antibacterial effects, this compound and its structural relatives exhibit notable antifungal properties. nih.govscielo.br The fungicidal mechanism is also linked to the compound's ability to induce oxidative stress and disrupt cellular functions in fungal cells. scielo.br

Research has shown that 2-amino-1,4-naphthoquinone derivatives display strong activity against pathogenic fungi such as Candida albicans, with reported MIC values of 15.6 µg/mL. scielo.br Other studies on halogenated and sulfur-containing naphthoquinones have also confirmed potent activity against various Candida species and other pathogenic fungi, sometimes exceeding the efficacy of standard antifungal drugs. scielo.br Schiff base derivatives of this compound have been specifically evaluated against fungal strains like Candida albicans and Aspergillus niger. researchgate.net

The table below presents findings on the antifungal activity of amino-naphthoquinone derivatives.

| Compound Family | Fungal Strain | Standard Drug | MIC (μg/mL) - Compound | MIC (μg/mL) - Standard |

| 2-Amino-1,4-naphthoquinones | Candida albicans | Nystatin | 15.6 | 7.8 |

| Halogenated Naphthoquinone | Candida albicans ATCC 10231 | Clotrimazole | 1 | 1 |

| Naphthoquinone-thiazole hybrid | Candida albicans | - | 16-64 | - |

This table compiles data from studies on various amino-naphthoquinone derivatives to illustrate their antifungal potential. scielo.brscielo.brjrespharm.com

Antioxidant Properties and Radical Scavenging Activity

The redox nature of this compound gives it a dual role in cellular environments. While its pro-oxidant activity through ROS generation is central to its antimicrobial and cytotoxic effects, certain naphthoquinone derivatives have also been investigated for their antioxidant and radical-scavenging capabilities. unav.edu This antioxidant potential is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. jrespharm.comscielo.br

Studies on various 1,4-naphthoquinone derivatives have shown that they can exhibit significant radical scavenging activity. scielo.brresearchgate.net For example, novel naphthoquinone–thiazole hybrids demonstrated acceptable antioxidant activity by donating a hydrogen atom to the DPPH radical. jrespharm.com The antioxidant capacity can be influenced by the specific substituents on the naphthoquinone core, with some derivatives showing more potent effects than others. scielo.br This suggests that while the parent quinone structure is prone to redox cycling that generates radicals, specific modifications can tune the molecule's properties to favor radical scavenging under certain conditions.

Enzyme Inhibition Studies

Topoisomerase-II Inhibition

One of the key mechanisms underlying the anticancer potential of naphthoquinones is the inhibition of topoisomerase II. nih.govmdpi.com Topoisomerases are critical enzymes that manage DNA topology during replication and transcription; their inhibition can lead to DNA damage and trigger apoptosis in rapidly dividing cancer cells. nih.gov

This compound and its derivatives have been identified as potent inhibitors, or "poisons," of human topoisomerase II. vulcanchem.comscilit.com These compounds function by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to double-stranded DNA breaks. nih.gov Detailed mechanistic studies on 1,2-naphthoquinone (B1664529) revealed that it acts as a covalent poison of topoisomerase IIα, meaning it likely forms a direct adduct with the enzyme. nih.govacs.org Docking experiments with derivatives such as this compound 2-thiosemicarbazone have shown a strong correlation between their calculated interaction energies with topoisomerase-II and their observed cytotoxic activity (IC₅₀ values). scilit.com

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Research

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a major therapeutic strategy. mdpi.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Research has shown that 4-substituted-1,2-naphthoquinone derivatives can be effective inhibitors of AChE. mdpi.comsemanticscholar.org Interestingly, while the parent 1,2-naphthoquinone shows only modest inhibition, the addition of an amino group at the C4 position can significantly increase its inhibitory potential. mdpi.comsemanticscholar.org One study found that a specific 4-substituted-1,2-naphthoquinone derivative achieved 85% inhibition of AChE activity at a concentration of 50 µM. mdpi.comsemanticscholar.org Molecular docking simulations suggest these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, providing a dual binding that enhances their inhibitory action. mdpi.com In contrast, some other classes of 1,2-naphthoquinone derivatives, such as 4-phenoxynaphthalene-1,2-diones, demonstrated no significant activity against AChE, highlighting the structural specificity required for this biological effect. nih.gov

Carboxylesterase (CE) Inhibition

The inhibitory potential of this compound and its derivatives against carboxylesterases (CEs) has been a subject of scientific inquiry. CEs are crucial enzymes in the metabolism of a wide array of xenobiotics, including many therapeutic drugs. nih.gov Research has shown that while some naphthoquinone derivatives are potent inhibitors of human CEs, the 4-phenylamino derivatives of 1,2-naphthoquinone are generally inactive. nih.gov

Specifically, a study investigating a series of 4-substituted phenoxynaphthalene-1,2-diones and their phenylamino (B1219803) counterparts revealed a significant disparity in their inhibitory activity. The phenoxy derivatives were found to be potent inhibitors of both human liver CE (hCE1) and human intestinal CE (hiCE). In contrast, the 4-phenylamino-1,2-naphthoquinone derivatives demonstrated minimal to no inhibition of these enzymes at a concentration of 10 μM. nih.gov For instance, 4-[(4-iodophenyl)amino]naphthalene-1,2-dione showed a maximum inhibition of only 41% for hCE1 at this concentration. nih.gov

The lack of inhibitory activity by the amino derivatives is suggested to be due to tautomerism, where the amino form converts to the imino form. This structural change likely hinders effective binding to the active site of the enzyme. nih.gov To test this hypothesis, N-methylated aniline (B41778) analogues were synthesized to prevent this tautomerism. These N-methylated derivatives, which are structurally more constrained, were found to be as potent as the phenoxy analogues and exhibited selectivity for hCE1. nih.gov

Docking studies have provided further insight into these observations. The docking poses of the inactive amino derivatives in the active site of hCE1 showed a significant difference in the distance between the serine Oγ atom of the enzyme and the closest carbonyl atom of the inhibitor compared to the active N-methylated and phenoxy derivatives. nih.gov This suggests that the specific orientation and electronic properties conferred by the substituent at the 4-position are critical for effective CE inhibition.

Table 1: Carboxylesterase Inhibition by 4-Substituted Naphthalene-1,2-diones

| Compound Class | Target Enzyme | Inhibition Activity | Putative Mechanism for Differential Activity |

| 4-Phenoxynaphthalene-1,2-diones | hCE1, hiCE | Potent inhibitors | Favorable binding in the active site |

| 4-Phenylaminonaphthalene-1,2-diones | hCE1, hiCE | Inactive or very poor inhibitors | Tautomerization to the imino form, leading to poor binding |

| N-methylated 4-Phenylaminonaphthalene-1,2-diones | hCE1 | Potent and selective inhibitors | Prevention of tautomerism allows for effective binding |

This table summarizes the differential inhibitory activities of various classes of 4-substituted naphthalene-1,2-diones against human carboxylesterases.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govmdpi.com Its overexpression in the tumor microenvironment contributes to immune escape, making it a significant target for cancer immunotherapy. nih.govmdpi.com Natural quinones, including naphthoquinones, were among the first classes of compounds identified as IDO1 inhibitors. nih.gov

The 1,2- and 1,4-naphthoquinone core structures are considered crucial for binding to the heme iron in the active site of IDO1. nih.govnih.gov This interaction is thought to be a key determinant of their inhibitory activity. Several studies have explored derivatives of this compound and related structures for their potential as IDO1 inhibitors.

For example, novel 2-amino-1,4-naphthoquinone amide-oxime derivatives have been synthesized and identified as dual inhibitors of IDO1 and Signal Transducer and Activator of Transcription 3 (STAT3). One representative compound, NK3, demonstrated potent IDO1 inhibitory activity with an IC50 value of 0.06 μM. mdpi.comresearcher.life Molecular docking studies of NK3 suggested that the naphthoquinone-oxime moiety coordinates with the heme iron, a key interaction for inhibition. mdpi.comresearcher.life

The general principle for IDO1 inhibition by naphthoquinones is that the quinone core acts as a key pharmacophore. nih.gov Both 1,2- and 1,4-naphthoquinone structures have shown inhibitory potential, with substitutions on both the benzene (B151609) and quinone rings being permissible for activity. nih.gov

Table 2: IDO1 Inhibitory Activity of Naphthoquinone Derivatives

| Compound/Derivative Class | Target | IC50 Value | Key Structural Feature for Activity |

| 2-Amino-1,4-naphthoquinone amide-oxime (e.g., NK3) | hIDO1 | 0.06 μM | Naphthoquinone-oxime moiety coordinating with heme iron |

| General Naphthoquinones | IDO1 | Micromolar range | 1,2- or 1,4-naphthoquinone core |

This table presents the IDO1 inhibitory activity of selected naphthoquinone derivatives, highlighting the importance of the core structure.

Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The 1,4-naphthoquinone scaffold has been identified as a privileged structure in the development of kinase inhibitors. mdpi.com Computational predictions have suggested that both 2-aryl-1,4-naphthoquinones and 4-aryl-1,2-naphthoquinones are likely to be biologically active as kinase inhibitors. mdpi.com

The mechanisms of action for naphthoquinone-based kinase inhibitors often involve direct interaction with the ATP-binding site of the kinase. For instance, novel N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones have been described as candidates for inhibiting extracellular signal-regulated kinases 1/2 (ERK1/2). jst.go.jp These compounds were found to inhibit ETS-1 phosphorylation by ERK2 through an ATP-competitive inhibition mechanism. jst.go.jp

Furthermore, the redox properties of naphthoquinones can contribute to their anticancer effects, which may be linked to kinase signaling pathways. The generation of reactive oxygen species (ROS) can lead to cellular stress and apoptosis, processes that are often modulated by kinase cascades. d-nb.info For example, the cytotoxicity of some naphthoquinones has been linked to the induction of the JNK/c-Jun pathway, which is involved in stress responses. d-nb.info

Neuroprotective Investigations (beyond AChE Inhibition)

Beyond their well-documented acetylcholinesterase (AChE) inhibitory activity, certain this compound derivatives have been investigated for broader neuroprotective effects. Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and targeting multiple pathological pathways is a promising therapeutic strategy. acs.org

A series of aminonaphthoquinone derivatives were investigated for their neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in SH-SY5Y neuroblastoma cells. nih.gov Pretreatment with specific aminonaphthoquinone compounds significantly counteracted the Aβ42-induced release of lactate (B86563) dehydrogenase (LDH), indicating protection of cell membrane integrity. nih.gov This suggests that these compounds possess neuroprotective abilities that extend beyond simple enzyme inhibition.

The neuroprotective mechanisms of naphthoquinones are often attributed to their antioxidant and anti-inflammatory properties. mdpi.com For instance, some naphthoquinone derivatives have been shown to be potent inhibitors of the aggregation of Aβ and the tau fragment PHF6. acs.orgmdpi.com One particular naphthoquinone derivative demonstrated a multitarget profile, inhibiting Aβ40 aggregation (IC50 = 3.2 μM), PHF6 aggregation (91% at 10 μM), and monoamine oxidase B (MAO-B) (IC50 = 7.7 nM), in addition to AChE. acs.org This compound also impaired the formation of Aβ42 fibrils and offered some neuroprotection against Aβ42 toxicity in primary cultures of cerebellar granule cells. acs.orgmdpi.com

Furthermore, some naphthoquinones have been found to inhibit BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), another key enzyme in the pathogenesis of AD. mdpi.com The ability to modulate multiple targets relevant to AD pathogenesis underscores the potential of the this compound scaffold in the development of neuroprotective agents.

Antiprotozoal and Antimalarial Activity Studies

The this compound core has been explored as a potential scaffold for the development of antiprotozoal and antimalarial agents. nih.govacs.org The search for new drugs to combat parasitic diseases like malaria is driven by the emergence of resistance to existing therapies. researchgate.net

Early studies synthesized a range of 4-amino-1,2-naphthoquinones and related compounds and evaluated their potential as antimalarials. nih.govacs.org More recent research has continued this line of investigation. For example, a series of 1H-1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives were synthesized and tested for their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net One of these compounds displayed an IC50 value in the submicromolar range (0.8 μM) against the chloroquine-resistant W2 strain. researchgate.net Two other compounds from this series showed partial activity against P. berghei in an in vivo murine model. researchgate.net Ultrastructural analysis of treated parasites revealed significant damage, including degraded cytoplasm and loss of membrane integrity. researchgate.net

Hybrid molecules incorporating the 4-aminoquinoline (B48711) scaffold, a well-known antimalarial pharmacophore, with a 3-amino-1,4-naphthoquinone moiety have also been synthesized. mdpi.com These hybrids demonstrated good in vitro activity against both chloroquine-sensitive (RKL-2) and chloroquine-resistant (RKL-9) strains of P. falciparum. mdpi.com The IC50 values ranged from 0.391 to 1.033 µg/mL for the sensitive strain and 0.684 to 1.778 µg/mL for the resistant strain. mdpi.com

Phenylaminonaphthoquinones have also shown notable antiplasmodial activity. mdpi.com In one study, several synthesized phenylaminonaphthoquinones were active against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of P. falciparum. mdpi.com Compound 3 from this series was particularly potent, with IC50 values of 0.0049 µg/mL against the 3D7 strain and 0.12 µg/mL against the FCR-3 strain. mdpi.com

Table 3: Antimalarial Activity of Naphthoquinone Derivatives

| Compound Class | P. falciparum Strain | IC50 Value | Reference |

| 1H-1,2,3-Triazole-2-amino-1,4-naphthoquinone derivative | W2 (chloroquine-resistant) | 0.8 μM | researchgate.net |

| Quinolone-naphthoquinone hybrid | RKL-2 (chloroquine-sensitive) | 0.391 - 1.033 µg/mL | mdpi.com |

| Quinolone-naphthoquinone hybrid | RKL-9 (chloroquine-resistant) | 0.684 - 1.778 µg/mL | mdpi.com |

| Phenylaminonaphthoquinone (Compound 3) | 3D7 (chloroquine-sensitive) | 0.0049 µg/mL | mdpi.com |

| Phenylaminonaphthoquinone (Compound 3) | FCR-3 (chloroquine-resistant) | 0.12 µg/mL | mdpi.com |

This table provides a summary of the in vitro antimalarial activities of various naphthoquinone derivatives against different strains of P. falciparum.

Hypoglycemic Activity Research

Naphthoquinone derivatives have been investigated for their potential as hypoglycemic agents, offering a potential avenue for the management of diabetes. nih.govscielo.brscielo.br The antioxidant properties of naphthoquinones are often implicated in their potential therapeutic effects for diabetes. nih.govscielo.brscielo.br

A study focusing on novel derivatives of 2-phenylamino-1,4-naphthoquinones (PAN), including chloro, nitro, methyl, and bromo derivatives, assessed their hypoglycemic potential in a rat model. nih.govscielo.br All the synthesized compounds exhibited some level of hypoglycemic activity. Notably, the chloro-derivative was the most potent, causing an approximately 43% reduction in the mean blood glucose levels of the treated animals. nih.govscielo.br

The proposed mechanism for the hypoglycemic activity of the chloro-derivative involves the electron-donating resonance effect (+R) of the chloro group. This effect is thought to stabilize the imine form of the molecule, which in turn limits the generation of free radicals during the bioreduction of the quinone. nih.gov The inhibitory effects of 1,2-naphthoquinone on protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin (B600854) signaling pathway, also represent a potential therapeutic target for type 2 diabetes. nih.govresearchgate.net

The antioxidant potential of these compounds was also evaluated. The nitro and bromo derivatives of PAN showed strong antioxidant activity in the DPPH radical scavenging assay, while the nitro derivative also demonstrated significant reduction potential in the FRAP assay. nih.govscielo.br This suggests that the antioxidant and hypoglycemic activities may be related but are not always directly correlated, as the most potent hypoglycemic agent (the chloro-derivative) was not the strongest antioxidant in this particular study.

Structure Activity Relationship Sar Elucidation

Impact of Substituents on Biological Activity

The introduction of various substituents onto the 4-amino-1,2-naphthoquinone (B1620441) framework significantly alters its electronic properties and, consequently, its biological efficacy. The nature and position of these substituents are critical determinants of the molecule's interaction with biological targets.

The electronic nature of substituents on derivatives of this compound plays a pivotal role in modulating their biological activity. Studies on Schiff base derivatives have consistently shown that the presence of electron-donating groups (EDGs) on the phenyl ring enhances cytotoxic activity against various cancer cell lines. epa.govresearchgate.netx-mol.com Conversely, Schiff bases functionalized with electron-withdrawing groups (EWGs) exhibit diminished activity. epa.govresearchgate.netx-mol.com For instance, derivatives containing methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, which are strong EDGs, are among the most potent compounds identified in several studies. epa.govresearchgate.netx-mol.com

This trend is also supported by electrochemical studies on related naphthoquinone derivatives. The introduction of EDGs like -NH₂, -OH, and -OCH₃ results in comparatively low redox potentials, while EWGs like -CN make the quinone moiety easier to reduce. nih.gov Research on a series of 4-substituted-1,2-naphthoquinones found that derivatization with aromatic amines bearing donor groups led to an improvement in cytotoxic potential against hepatocellular carcinoma cells. mdpi.com

Interestingly, this observation is not universal across all naphthoquinone scaffolds. For example, in a series of 3-arylated-2-hydroxy-1,4-naphthoquinone derivatives, it was found that electron-withdrawing groups induced stronger cytotoxicity. bohrium.com This highlights that the influence of electronic effects is highly dependent on the specific parent structure and the position of the substitution.

Influence of Amino Group Modifications (e.g., N-alkylation to limit tautomerism)

Modification of the amino group at the C4 position is a key strategy for altering the biological properties of 1,2-naphthoquinone (B1664529) derivatives. Such modifications can influence the molecule's solubility, stability, and ability to form hydrogen bonds. N-alkylation, for instance, can limit the potential for tautomerism, which occurs in reactions with primary amines. beilstein-journals.org

A study investigating the toxicity of various naphthoquinone derivatives found that methylation of the amino group of 2-amino-1,4-naphthoquinone, an isomer of the title compound, increased the severity of both hemolysis and renal damage in rats. nih.gov This suggests that even a simple N-alkylation can significantly enhance certain biological effects.

Further exploration of amino group modifications involves the synthesis of amide derivatives. In a study on amide derivatives of this compound, a clear structure-activity relationship was observed for their anticonvulsant activity. researchgate.net Increasing the carbon chain length of the N-acyl group from propyl to pentyl enhanced the activity, whereas derivatives with shorter methyl and ethyl side chains were inactive. researchgate.net This indicates that the size and lipophilicity of the substituent on the amino nitrogen are critical for this specific biological action.

Contributions of Specific Moieties to Biological Actions

The conjugation of this compound with other biologically active pharmacophores has led to the development of hybrid molecules with potentially synergistic or enhanced activities.

Thiosemicarbazones and semicarbazones are well-known for their broad spectrum of biological activities, including anticancer properties, which are often attributed to their ability to chelate metal ions. ajrconline.orgrroij.comajchem-b.com The combination of the 1,2-naphthoquinone core with a thiosemicarbazone moiety has been shown to synergistically increase the anticancer effects compared to the parent naphthoquinone derivatives. tandfonline.com

A series of 4-arylideneamino-1,2-naphthoquinone thiosemicarbazones demonstrated significant antiproliferative activity against human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. tandfonline.com Specifically, derivatives featuring a trimethoxybenzylidene or a hydroxy-methoxybenzylidene moiety were identified as highly potent cytotoxic agents. tandfonline.com

Interestingly, a direct comparison between semicarbazone and thiosemicarbazone derivatives complexed with nickel(II) revealed that the naphthoquinone semicarbazone complex was more active in inhibiting the proliferation of MCF-7 human breast cancer cells than its thiosemicarbazone analogue. rroij.com This suggests that the nature of the atom in the carbazone moiety (oxygen vs. sulfur) can significantly impact the biological outcome.

Table 1: Cytotoxic Activity of 4-Arylideneamino-1,2-naphthoquinone Thiosemicarbazone Derivatives

This table is interactive. You can sort and filter the data.

The formation of Schiff bases (imines) by condensing the amino group of this compound with various aldehydes is a common strategy to generate derivatives with potent anticancer activity. epa.govresearchgate.netx-mol.com A clear SAR has been established for these compounds, directly linking the electronic properties of the substituents on the aldehyde-derived portion of the molecule to its cytotoxicity. epa.govresearchgate.net

The presence of electron-donating groups on the phenyl ring of the Schiff base significantly enhances anticancer activity. epa.govresearchgate.netx-mol.com For example, compounds bearing 3,4,5-trimethoxy or 4-hydroxy-3-methoxy substitutions on the benzylideneamino moiety were found to be potent cytotoxic agents against a panel of human cancer cell lines, with IC₅₀ values in the single-digit micromolar range. epa.govresearchgate.netx-mol.com In contrast, the introduction of electron-withdrawing groups leads to a marked decrease in cytotoxic efficacy. epa.govresearchgate.net

Table 2: Cytotoxic Activity of this compound Schiff Base Derivatives

This table is interactive. You can sort and filter the data.

Positional Isomerism and Differential Biological Activity (e.g., comparison of 1,2-naphthoquinone vs. 1,4-naphthoquinone (B94277) derivatives)

The relative positioning of the carbonyl groups in the naphthoquinone core, distinguishing 1,2-naphthoquinones from 1,4-naphthoquinones, has a profound impact on biological activity. Direct comparative studies have demonstrated that derivatives based on the 1,2-naphthoquinone scaffold are often more potent than their 1,4-naphthoquinone isomers.

In a study evaluating the antiproliferative effects of a series of substituted naphthoquinones, the 1,2-naphthoquinone derivatives were found to be consistently more active against the HepG2 human cancer cell line than their corresponding 1,4-naphthoquinone homologues. mdpi.com The same trend was observed for their inhibitory action against the enzyme acetylcholinesterase, where the 1,2-isomers showed significantly higher inhibition. mdpi.com

Furthermore, toxicological studies have also highlighted this differential activity. The 4-amino and 4-methoxy derivatives of 1,2-naphthoquinone were found to be more toxic (in terms of hemolytic activity and nephrotoxicity) than the corresponding 1,4-isomers. nih.gov These consistent findings underscore the critical importance of the o-quinone arrangement in 1,2-naphthoquinones for eliciting stronger biological responses compared to the p-quinone structure of their 1,4-isomers.

Table 3: Comparative Cytotoxicity of 1,2-NQ vs. 1,4-NQ Derivatives

This table is interactive. You can sort and filter the data.

Advanced Computational and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its protein target.

Molecular docking studies have been employed to predict the binding modes and affinities of 4-amino-1,2-naphthoquinone (B1620441) and its derivatives with various protein targets, including topoisomerase-II, acetylcholinesterase (AChE), G protein-coupled receptor 55 (GPR55), and indoleamine 2,3-dioxygenase 1 (IDO1).

Topoisomerase-II: Schiff bases of this compound have been docked into the ATPase domain of Topoisomerase-II (TP-II). researchgate.netresearchgate.netepa.gov These studies help to understand the molecular basis of their interaction and binding affinity. researchgate.netresearchgate.netepa.gov Docking experiments with 1,2-naphthoquinone (B1664529) derivatives, including those with an amino group, have shown a correlation between the calculated interaction energies with topoisomerase-II and their observed cytotoxic activities. nih.gov A hypothetical binding model has been proposed through docking studies to understand the binding preference of synthesized compounds with the active site of the ATPase domain of Topoisomerase-II. tandfonline.com

Acetylcholinesterase (AChE): Molecular docking simulations suggest that this compound exhibits competitive binding at the catalytic site of AChE, which stabilizes the enzyme-inhibitor complex. vulcanchem.com Docking studies of 4-substituted-1,2-naphthoquinone derivatives have shown dual binding interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.comsemanticscholar.org

G protein-coupled receptor 55 (GPR55): Molecular docking studies support the hypothesis that certain 1,4-naphthoquinone (B94277) derivatives, which can be structurally related to the 1,2-naphthoquinone scaffold, bind to GPR55. acs.orgnih.gov These studies suggest that this binding may be responsible for their antiproliferative activity against breast cancer cells. nih.govjst.go.jp

Indoleamine 2,3-dioxygenase 1 (IDO1): Molecular docking analyses of 2-amino-1,4-naphthoquinone derivatives, which share a similar aminonaphthoquinone core, have been performed to elucidate their binding mode with IDO1. mdpi.comresearcher.life These studies revealed that the naphthoquinone-oxime moiety coordinates with the heme iron in the catalytically active site, a key interaction for IDO1 inhibitory potency. mdpi.comresearcher.life

A significant aspect of molecular docking is its ability to correlate computational predictions with experimental biological data, such as IC50 values.